5-Methoxybenzo[d]thiazole-2-thiol

Catalog No.
S756971
CAS No.
55690-60-3
M.F
C8H7NOS2
M. Wt
197.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Methoxybenzo[d]thiazole-2-thiol

CAS Number

55690-60-3

Product Name

5-Methoxybenzo[d]thiazole-2-thiol

IUPAC Name

5-methoxy-3H-1,3-benzothiazole-2-thione

Molecular Formula

C8H7NOS2

Molecular Weight

197.3 g/mol

InChI

InChI=1S/C8H7NOS2/c1-10-5-2-3-7-6(4-5)9-8(11)12-7/h2-4H,1H3,(H,9,11)

InChI Key

JDPITNFDYXOKRM-UHFFFAOYSA-N

SMILES

COC1=CC2=C(C=C1)SC(=S)N2

Canonical SMILES

COC1=CC2=C(C=C1)SC(=S)N2

The exact mass of the compound 5-Methoxybenzo[d]thiazole-2-thiol is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

In the case of bacteria, they communicate by producing, releasing, detecting, and responding to small diffusible signal molecules called autoinducers. This process enables a single cell to sense the number of bacteria (cell-population density) and to change behavior in response to fluctuations in the cell-population density .

5-Methoxybenzo[d]thiazole-2-thiol is a heterocyclic compound characterized by the presence of a benzothiazole ring substituted with a methoxy group and a thiol functional group. Its molecular formula is C₈H₇NOS₂, and it has a unique structure that contributes to its reactivity and biological properties .

There is no documented information on the specific mechanism of action of 5-MBT in scientific research.

  • Skin and eye irritant: The thiol group can irritate skin and eyes upon contact.
  • Potential respiratory irritant: Inhalation of dust or vapors may irritate the respiratory tract.
  • Unknown Flammability and Stability: Further research is needed to determine flammability and stability.
Typical of thiols and heterocycles. Notably, it can undergo:

  • Nucleophilic substitutions due to the active thiol group.
  • Crosslinking reactions with rubber molecules, enhancing wear resistance .
  • C–N bond-forming reactions catalyzed by iodine, which can involve heterocyclic thiols .

These reactions highlight its versatility in synthetic organic chemistry.

5-Methoxybenzo[d]thiazole-2-thiol exhibits notable biological activities:

  • Anticancer Properties: It has shown potential in inhibiting the proliferation of various cancer cell lines. For instance, derivatives of benzothiazole-2-thiol have been evaluated for their effects on human cancer cells, demonstrating significant anticancer activity .
  • Quorum Sensing Inhibition: Some derivatives act as selective inhibitors of quorum sensing in Gram-negative bacteria, potentially offering new avenues for antimicrobial strategies without contributing to antibiotic resistance .

The synthesis of 5-Methoxybenzo[d]thiazole-2-thiol typically involves several steps:

  • Formation of Benzothiazole Derivatives: Initial reactions often involve the condensation of appropriate thioketones or thioamides with ortho-substituted anilines.
  • Substitution Reactions: The introduction of the methoxy group can be achieved through methylation reactions using methylating agents like dimethyl sulfate or methyl iodide.
  • Purification: The final products are generally purified through recrystallization or chromatographic techniques to ensure high purity for biological testing .

5-Methoxybenzo[d]thiazole-2-thiol finds applications in various fields:

  • Pharmaceuticals: Due to its anticancer and antimicrobial properties, it is being explored as a lead compound for drug development.
  • Material Science: Its ability to enhance rubber properties makes it valuable in industrial applications, particularly in improving the durability of rubber products .

Studies on the interactions of 5-Methoxybenzo[d]thiazole-2-thiol with biological targets are ongoing. Its role as a quorum sensing inhibitor suggests potential interactions with bacterial signaling pathways. In anticancer research, investigations focus on its mechanisms of inducing apoptosis and inhibiting cell proliferation in cancer cells .

Several compounds share structural similarities with 5-Methoxybenzo[d]thiazole-2-thiol. Here’s a comparison highlighting its uniqueness:

Compound NameStructural FeaturesBiological Activity
5-Bromo-6-methoxybenzo[d]thiazole-2-thiolBromine substitutionPotent selective quorum sensing inhibitor
Benzothiazole-2-thiolNo methoxy groupExhibits anticancer properties but less potent
6-Methoxybenzothiazole-2-thiolMethoxy at position 6Similar anticancer activity but different efficacy

5-Methoxybenzo[d]thiazole-2-thiol is distinguished by its specific methoxy substitution pattern, which enhances its biological activity compared to other derivatives.

Molecular Structure and Stereochemistry

5-Methoxybenzo[d]thiazole-2-thiol represents a heterocyclic compound characterized by a benzothiazole ring system with a methoxy substituent at the 5-position and a thiol functional group at the 2-position [1] [2]. The molecular formula is C₈H₇NOS₂ with a molecular weight of 197.28 grams per mole [1] [3]. The compound exhibits the International Union of Pure and Applied Chemistry name 5-methoxy-1,3-benzothiazol-2-yl hydrosulfide [1].

The structural framework consists of a benzene ring fused to a thiazole ring, creating the characteristic benzothiazole core [4]. The methoxy group (-OCH₃) is positioned at carbon-5 of the benzene portion, while the thiol group (-SH) is attached to carbon-2 of the thiazole moiety [2] [4]. The compound can exist in tautomeric equilibrium between the thiol form and the corresponding thione form, 5-methoxy-1,3-benzothiazole-2(3H)-thione [5] [6].

Computational studies have revealed important stereochemical features of the benzothiazole ring system [7]. The benzothiazole core maintains essential planarity with minimal deviation from coplanarity, as observed in related benzothiazole structures where the heterocyclic system displays root mean square deviations of approximately 0.007 Ångströms [8]. The bond lengths within the thiazole ring show characteristic values, with C-S bond distances typically ranging from 1.76 to 1.77 Ångströms for the aromatic carbon-sulfur bonds [7].

Table 1: Basic Molecular Properties of 5-Methoxybenzo[d]thiazole-2-thiol

PropertyValue
CAS Registry Number55690-60-3 [1] [2]
Molecular FormulaC₈H₇NOS₂ [1] [3]
Molecular Weight (g/mol)197.28 [1] [3]
IUPAC Name5-methoxy-1,3-benzothiazol-2-yl hydrosulfide [1]
SMILES CodeCOC1=CC2=C(SC(S)=N2)C=C1 [2]
InChI KeyJDPITNFDYXOKRM-UHFFFAOYSA-N [1] [2]
PubChem CID2830679 [2] [6]

The molecular geometry exhibits specific bond angles that deviate from ideal values due to the presence of heteroatoms [7]. Analysis of benzothiazole derivatives reveals that the C-S-C angle in the thiazole ring typically measures approximately 88.2 degrees, while the N-C-S angle ranges from 116 to 120 degrees [9]. These angular distortions reflect the electronic influence of the sulfur and nitrogen heteroatoms within the ring system [7].

Spectroscopic Characterization

Nuclear Magnetic Resonance Spectroscopy

Nuclear magnetic resonance spectroscopy provides definitive structural characterization of 5-methoxybenzo[d]thiazole-2-thiol [10] [11]. Proton nuclear magnetic resonance analysis reveals characteristic signals that confirm the substitution pattern and functional group presence [11].

The aromatic region displays signals corresponding to the benzene ring protons, with the 7-position proton appearing as a doublet at approximately 7.57 parts per million with a coupling constant of 8.8 Hertz [11]. The 6-position proton manifests as a doublet of doublets at 6.92 parts per million, exhibiting coupling constants of 8.8 and 2.4 Hertz due to ortho and meta coupling interactions [11]. The 4-position proton generates a doublet signal at 6.82 parts per million with a coupling constant of 2.4 Hertz [11].

The methoxy substituent produces a characteristic singlet at 3.79 parts per million, integrating for three protons [11]. This chemical shift value is consistent with methoxy groups attached to aromatic systems [11]. The thiol proton typically appears as a broad singlet at approximately 13.63 parts per million when measured in dimethyl sulfoxide-d₆, indicating hydrogen bonding interactions [11].

Carbon-13 nuclear magnetic resonance spectroscopy further elucidates the molecular structure through carbon signal assignments [11]. The aromatic carbon signals appear in the typical aromatic region between 100 and 160 parts per million [11]. The methoxy carbon generates a signal at approximately 55.8 parts per million, confirming the presence of the methyl ether functionality [12].

Mass Spectrometry

Mass spectrometric analysis of 5-methoxybenzo[d]thiazole-2-thiol provides molecular weight confirmation and fragmentation pattern information [10]. The molecular ion peak appears at mass-to-charge ratio 197, corresponding to the molecular weight of the compound [10].

Characteristic fragmentation patterns include the loss of the thiol group (mass 34) to generate a fragment at mass-to-charge ratio 163 [10]. Additional fragmentation involves the loss of the methoxy group (mass 31) producing fragments at lower mass values [10]. The base peak in the mass spectrum typically corresponds to fragments generated through ring opening and subsequent rearrangements [10].

Electrospray ionization mass spectrometry demonstrates the formation of protonated molecular ions [M+H]⁺ at mass-to-charge ratio 198 [10]. This ionization technique proves particularly useful for confirming molecular weight and examining potential dimeric associations in solution [10].

Infrared Spectroscopy

Infrared spectroscopy reveals characteristic vibrational frequencies that confirm functional group presence and molecular structure [13] [14]. The thiol group exhibits a distinctive S-H stretching vibration typically observed around 2550-2600 wavenumbers, although this band may be weak or absent due to tautomeric equilibrium [13].

The aromatic C-H stretching vibrations appear in the region of 3000-3100 wavenumbers [13]. The methoxy group displays characteristic C-H stretching vibrations around 2900-3000 wavenumbers for the methyl component [13]. The aromatic C=C and C=N stretching vibrations manifest in the region of 1400-1600 wavenumbers [13] [14].

The C-O stretching vibration of the methoxy group typically appears around 1000-1300 wavenumbers [13]. The benzothiazole ring system exhibits characteristic fingerprint region absorptions below 1500 wavenumbers that provide structural identification [13] [14].

Studies of related benzothiazole derivatives reveal that the presence of both thiol and thione tautomers can be detected through infrared spectroscopy [5]. The thione form displays a characteristic C=S stretching vibration around 1200 wavenumbers, while the thiol form shows S-H bending vibrations in the 800-900 wavenumber region [5].

X-ray Crystallographic Studies

While specific crystallographic data for 5-methoxybenzo[d]thiazole-2-thiol are limited in the available literature, structural studies of closely related benzothiazole derivatives provide valuable insights into the expected solid-state structure [8] [15] [16]. Crystallographic investigations of benzothiazole compounds consistently reveal planar or near-planar molecular geometries [8] [16].

Related benzothiazole structures exhibit typical unit cell parameters with space groups commonly belonging to monoclinic or triclinic crystal systems [15] [16]. The benzothiazole ring system maintains planarity with root mean square deviations typically less than 0.01 Ångströms [8]. Intermolecular interactions in benzothiazole crystals frequently involve N-H···N hydrogen bonding, π-π stacking interactions, and weak C-H···S contacts [15] [16] [17].

Crystallographic studies of similar methoxy-substituted benzothiazoles demonstrate that the methoxy group typically adopts a coplanar orientation with the benzene ring [18]. The C-O-C angle of the methoxy group measures approximately 117-119 degrees, consistent with sp² hybridization of the oxygen atom [18].

The molecular packing in benzothiazole derivatives often features layer structures stabilized by classical hydrogen bonds and weak intermolecular interactions [15] [19]. The interplanar angles between different molecular fragments typically range from 5 to 40 degrees, depending on the specific substitution pattern and crystal packing forces [15] [16].

Table 2: Physical Properties of 5-Methoxybenzo[d]thiazole-2-thiol

PropertyValue
Melting Point (°C)190-193 [4] [20]
Boiling Point (°C)340.8 at 760 mmHg [4] [20]
Density (g/cm³)1.44 [4] [20]
Flash Point (°C)159.9 [4] [20]
Refractive Index1.728 [4]
Physical StateYellow solid [2] [21]

Computational Modeling of Molecular Geometry

Computational modeling using density functional theory provides detailed insights into the molecular geometry and electronic structure of 5-methoxybenzo[d]thiazole-2-thiol [22] [14] . Density functional theory calculations employing the B3LYP functional with 6-31G basis sets reveal optimized structural parameters and electronic properties [14] .

Computational studies of benzothiazole derivatives demonstrate that the benzothiazole ring system maintains essential planarity with minimal out-of-plane distortions [14] [7]. The optimized C-S bond lengths in the thiazole ring typically measure 1.72-1.76 Ångströms, while C-N bond distances range from 1.31-1.37 Ångströms [7] [24].

The methoxy substituent exhibits rotational freedom around the C-O bond, with computational analysis revealing multiple conformational minima . The preferred conformation typically places the methoxy group in the plane of the benzene ring to maximize π-electron delocalization .

Quantum chemical calculations reveal enhanced π-electron density in the benzothiazole ring system, which significantly impacts binding interactions with biological targets . The molecular electrostatic potential surface demonstrates regions of high electron density associated with the nitrogen and sulfur heteroatoms [7].

The tautomeric equilibrium between thiol and thione forms has been extensively studied through computational methods [22] [5]. Density functional theory calculations indicate that the relative stability of these tautomers depends on the surrounding environment and solvent effects [5]. In gas phase calculations, the thione form often exhibits greater thermodynamic stability, while solvation effects can favor the thiol tautomer [5].

Table 3: Molecular Descriptors of 5-Methoxybenzo[d]thiazole-2-thiol

PropertyValue
Number of Heavy Atoms12 [2]
Number of Aromatic Heavy Atoms9 [2]
Number of Rotatable Bonds1 [2]
Number of H-bond Acceptors2.0 [2]
Number of H-bond Donors0.0 [2]
Topological Polar Surface Area (Ų)89.16 [2] [4]
Log P (Consensus)2.44 [2]
Molar Refractivity53.36 [2]

Computational analysis of vibrational frequencies confirms infrared spectroscopic assignments and provides theoretical support for experimental observations [14]. The calculated harmonic frequencies, when scaled appropriately, show excellent agreement with experimental infrared data [14]. Molecular orbital calculations reveal the highest occupied molecular orbital and lowest unoccupied molecular orbital energies, providing insights into chemical reactivity and electronic transitions [14] [7].

XLogP3

2.4

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation]

Pictograms

Irritant

Irritant

Other CAS

55690-60-3

Wikipedia

2-Mercapto-5-methoxybenzothiazole

Dates

Last modified: 08-15-2023

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